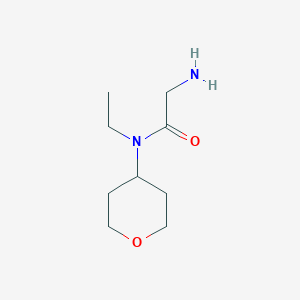
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid, commonly referred to as CPTHA, is a cyclic organic acid with a wide range of applications in the fields of chemistry and biochemistry. CPTHA is a key intermediate in the synthesis of diverse molecules, such as peptides and other polymers, as well as in the production of pharmaceuticals, cosmetics, and other industrial products. CPTHA is also used in the synthesis of complex organic molecules, such as polymers, natural products, and pharmaceuticals. In addition, CPTHA has been studied for its potential applications in the fields of biochemistry and physiology, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has described the synthesis of substituted 4-hetereoaryl-4-oxobut-2-enoic acids with indole ring substitutions, exploring Michael acceptors in conjugate additions using racemic and chiral amines. This work developed an effective methodology for synthesizing enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids, serving as multifunctional homotryptophan analogues (Berkeš et al., 2007).
- Another study focused on the synthesis of luminescent molecular crystals based on related organic compounds, demonstrating their highly stable photoluminescence under ambient conditions over a decade of exploitation (Zhestkij et al., 2021).
- The synthesis and analysis of N-Phenylmaleamic acid, a structurally related compound, were discussed, highlighting its planar molecular structure and the formation of intramolecular hydrogen bonds (Lo & Ng, 2009).
Biological Activities
- A series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids was synthesized, with the compounds showing analgesic activity at or above reference levels. This work demonstrates the potential therapeutic applications of these substances (Shipilovskikh et al., 2013).
- Research into substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids revealed their analgesic activity, comparable or exceeding that of reference drugs, underscoring their potential in pain management applications (Шипиловских et al., 2013).
properties
IUPAC Name |
(E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXFJHJOWCQNOL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(C2CCSC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)
![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)
![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)
